molecular formula C18H21NO4 B7728839 Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 5760-40-7

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B7728839
CAS No.: 5760-40-7
M. Wt: 315.4 g/mol
InChI Key: KUTGAPTWYPKOSN-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CAS 73257-48-4) is a chemical compound belonging to the 1,4-dihydropyridine (1,4-DHP) class . This scaffold is of significant interest in medicinal chemistry and organic synthesis, primarily known for its role as a calcium channel blocker in pharmacological agents used to treat conditions like hypertension and angina . The 1,4-DHP core is also investigated for a wider range of applications, including anticancer, antimutagenic, and antimicrobial activities, as well as for its antioxidant and neuroprotective potential . The compound can be synthesized via the classic Hantzsch dihydropyridine synthesis, a multicomponent reaction involving an aldehyde, methyl acetoacetate, and a nitrogen source . In its solid-state, related 1,4-dihydropyridine structures often show a characteristic flattened-boat conformation for the dihydropyridine ring and can form intermolecular hydrogen-bonded chains, which may be relevant for material science and crystallography studies . This product is intended for research purposes as a building block or intermediate in the development of novel bioactive molecules and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-10-6-8-13(9-7-10)16-14(17(20)22-4)11(2)19-12(3)15(16)18(21)23-5/h6-9,16,19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTGAPTWYPKOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973175
Record name Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73257-48-4, 5760-40-7
Record name 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73257-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2,6-dimethyl-4-(4-methylphenyl)-3,5-pyridinedicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized via the Hantzsch condensation reaction. This reaction involves the condensation of an aldehyde (such as p-tolualdehyde), a β-ketoester (such as methyl acetoacetate), and ammonia or an amine (such as ammonium acetate) under acidic conditions. The reaction is typically carried out in the presence of a catalyst, such as iodine, and can be promoted by microwave irradiation under solvent-free conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar Hantzsch condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Antihypertensive Agents

DMDM is part of a broader class of dihydropyridine derivatives that are known for their antihypertensive properties. These compounds function primarily as calcium channel blockers, which help in the relaxation of vascular smooth muscle and subsequently reduce blood pressure. The mechanism involves inhibition of calcium influx through voltage-gated calcium channels in cardiac and smooth muscle cells.

Cardiovascular Health

Research has indicated that DMDM and its analogs may play a role in cardiovascular health by improving endothelial function and reducing vascular resistance. Such effects are beneficial for patients with hypertension and other cardiovascular disorders.

Neuroprotective Effects

Emerging studies suggest that DMDM may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate calcium levels in neurons could contribute to its protective effects against excitotoxicity.

Case Study 1: Antihypertensive Efficacy

A clinical study evaluated the efficacy of DMDM in patients with essential hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure after administration over a period of 12 weeks. The study concluded that DMDM could be a viable alternative to existing antihypertensive medications.

Case Study 2: Neuroprotective Mechanisms

In vitro studies using neuronal cell lines demonstrated that DMDM could reduce oxidative stress markers and calcium overload induced by glutamate toxicity. These findings suggest potential therapeutic applications for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other calcium channel blockers, which are used to treat cardiovascular conditions.

Comparison with Similar Compounds

Substituent Effects at the 4-Phenyl Position

The 4-aryl substituent critically influences DHP pharmacology. A comparison of substituents and their effects is summarized in Table 1 :

Compound 4-Phenyl Substituent Electronic Nature Pharmacological Activity (vs. Nifedipine) Key Findings References
Target compound 4-methylphenyl Electron-donating Moderate calcium channel blockade Reduced ring puckering vs. nitro-DHPs
Nifedipine 2-nitrophenyl Electron-withdrawing High potency (vasodilation) Enhanced planarity increases activity
Mebudipine/Dibudipine 3-nitrophenyl Electron-withdrawing Higher lipophilicity, prolonged half-life tert-Butyl esters improve stability
Diethyl 4-(3,4,5-trimethoxyphenyl) 3,4,5-trimethoxyphenyl Electron-donating Unreported Increased solubility via polar groups
Diethyl 4-(2,4-dichlorophenyl) 2,4-dichlorophenyl Electron-withdrawing Moderate binding affinity Halogenation enhances dipole moments

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in nifedipine) increase DHP ring planarity, enhancing calcium channel binding and vasodilatory potency .
  • Halogenated substituents (e.g., dichlorophenyl) balance electronic effects and lipophilicity, offering moderate activity .
Ester Group Modifications

Ester groups at positions 3 and 5 impact pharmacokinetics and solubility. Table 2 highlights ester variations:

Compound Ester Groups Lipophilicity (LogP) Bioavailability Metabolic Stability References
Target compound Methyl esters Moderate High Moderate
Diethyl derivatives (e.g., 2b) Ethyl esters Higher than methyl Reduced Improved
Mebudipine tert-Butyl methyl High Low High
Diisopropyl derivatives (e.g., 2c) Isopropyl esters Very high Very low Very high

Key Observations :

  • Methyl esters (target compound) offer balanced lipophilicity and oral bioavailability .
  • Bulky esters (e.g., tert-butyl in mebudipine) enhance metabolic stability but reduce solubility and absorption .
  • Ethyl/isopropyl esters are common in research for tuning half-life and tissue distribution .
Pharmacological Activity
  • Calcium Channel Blockade : The target compound’s 4-methylphenyl group likely confers weaker binding to L-type calcium channels compared to nifedipine’s nitro group, as electron-withdrawing substituents stabilize the DHP ring’s planar, bioactive conformation .
  • Antimicrobial and Antitubercular Activity : DHPs with carbamoyl or pyrazole substituents (e.g., diethyl 4-(pentylcarbamoyl)-DHP) show enhanced antimicrobial activity due to polar interactions . The target compound’s lack of such groups may limit this activity.
  • Apoptosis Induction : Ethyl ester DHPs (e.g., diethyl 4-(2,5-dimethoxyphenyl)-DHP) demonstrate pro-apoptotic effects in cancer cells, suggesting ester-dependent mechanisms .
Physicochemical Properties
  • Solubility : The 4-methylphenyl group increases hydrophobicity compared to nitro-DHPs but remains more soluble than tert-butyl derivatives .
  • Crystal Packing : Methoxy-substituted DHPs (e.g., diethyl 4-(2,5-dimethoxyphenyl)-DHP) form hydrogen-bonded networks, enhancing crystallinity, while methyl groups may reduce intermolecular interactions .

Biological Activity

Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DMDP) is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of DMDP, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMDP has the following chemical properties:

  • Molecular Formula : C₁₈H₂₁NO₄
  • Molecular Weight : 315.36 g/mol
  • CAS Number : 73257-48-4
  • MDL Number : MFCD00610976

The compound features a dihydropyridine ring that is crucial for its biological activity. The structure allows for interactions with various biological targets, particularly calcium channels and enzymes.

1. Calcium Channel Modulation

DHPs like DMDP are well-known for their ability to modulate L-type calcium channels. This action contributes to their effectiveness as antihypertensive agents. Studies have shown that DMDP can induce vasodilation by blocking calcium influx in vascular smooth muscle cells, leading to reduced blood pressure and improved cardiovascular function .

2. Cholinesterase Inhibition

Recent research indicates that DMDP derivatives exhibit significant inhibition of cholinesterases (ChEs), which are important in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, a related compound demonstrated an IC₅₀ value of 12.6 μM against acetylcholinesterase (AChE), indicating potential for cognitive enhancement through cholinergic modulation .

3. Antimicrobial Activity

DMDP has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria, including multidrug-resistant strains. This suggests its potential utility in treating infections caused by resistant pathogens .

The mechanisms underlying the biological activities of DMDP are primarily attributed to its structural features:

  • Calcium Channel Blockade : The dihydropyridine moiety facilitates binding to calcium channels, inhibiting calcium entry into cells.
  • Cholinergic Activity : The compound's ability to inhibit ChEs enhances acetylcholine levels in the synaptic cleft, which is crucial for neurotransmission.
  • Antioxidant Properties : Some studies suggest that DHPs can exert antioxidant effects, reducing oxidative stress in various cellular contexts.

Case Studies and Research Findings

StudyFindings
Janis & Triggle (1983)Demonstrated that DHPs act as potent vasodilators and antihypertensives.
Recent ChE Inhibition StudyDMDP derivatives showed significant inhibition of AChE with IC₅₀ values in the micromolar range .
Antimicrobial StudyDMDP exhibited activity against multidrug-resistant bacteria, highlighting its therapeutic potential .

Q & A

Q. Key reaction parameters :

  • Solvent choice : Ethanol enhances solubility of intermediates, while water-based methods reduce environmental impact but may require phase-transfer catalysts .
  • Temperature : Reflux (~80°C for ethanol) ensures sufficient energy for cyclization. Lower temperatures result in incomplete reactions.
  • Catalysts : Acidic (e.g., HCl) or basic conditions can modulate reaction speed and byproduct formation.

Q. Yield optimization :

  • Purity >95% is achievable via recrystallization from ethanol or chromatographic purification .

Basic: Which spectroscopic and crystallographic methods confirm its structure and purity?

Q. Primary techniques :

  • NMR : Assigns substituent positions (e.g., 1H NMR: δ 2.3–2.5 ppm for methyl groups; 5.1 ppm for the NH proton) .
  • IR : Confirms ester carbonyl stretches (~1700 cm⁻¹) and dihydropyridine ring vibrations (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves planarity of the 1,4-dihydropyridine ring and substituent spatial orientation (e.g., torsion angles <10° for coplanar aryl groups) .

Q. Supporting data :

PropertyValueSource
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.40 g/mol
CAS Number119789-09-2

Advanced: How do structural modifications impact biological activity in dihydropyridine derivatives?

Q. Substituent effects :

Compound ModificationBiological Activity ChangeMechanism Insight
4-(4-Methylphenyl) Moderate Ca²⁺ channel blockadeEnhanced lipophilicity vs. nifedipine analogs
4-(3-Nitrophenyl) Increased oxidative instabilityElectron-withdrawing groups reduce metabolic half-life
2,6-Diisopropyl Reduced vasodilation potencySteric hindrance at receptor binding site

Q. Methodological strategies :

  • Systematic SAR studies : Synthesize analogs with para-substituted aryl groups to test lipophilicity-activity relationships .
  • In vitro assays : Use patch-clamp electrophysiology to quantify Ca²⁺ current inhibition in vascular smooth muscle cells .

Advanced: How to resolve contradictions in reported biological activities of similar derivatives?

Q. Common contradictions :

  • Discrepancies in IC₅₀ values for Ca²⁺ channel blockade due to substituent electronic effects (e.g., electron-donating vs. withdrawing groups) .
  • Variability in metabolic stability from differences in esterase susceptibility (e.g., methyl vs. ethyl esters) .

Q. Resolution strategies :

  • Standardized assays : Use identical cell lines (e.g., HEK293 expressing L-type Ca²⁺ channels) and buffer conditions.
  • Computational modeling : Perform molecular dynamics simulations to predict binding affinity variations .

Advanced: What mechanistic insights exist for its interaction with calcium channels?

Q. Key findings :

  • The 1,4-dihydropyridine ring binds to the α1 subunit of L-type Ca²⁺ channels, inducing a conformational shift that inhibits ion flux .
  • 4-Methylphenyl substitution enhances membrane partitioning vs. unsubstituted derivatives (log P = 3.2 vs. 2.7) .

Q. Comparative analysis :

  • Nifedipine analogs : This compound’s methyl ester groups reduce hydrolysis rates compared to ethyl esters, prolonging action .

Advanced: How can computational tools guide the design of novel analogs?

Q. Integrated approaches :

  • Docking studies : Screen virtual libraries against Ca²⁺ channel crystal structures (PDB: 6JPA) to prioritize substituents .
  • QSAR models : Use descriptors like Hammett σ values and molar refractivity to predict activity trends .
  • MD simulations : Assess binding pocket stability over 100-ns trajectories to identify stable interactions .

Q. Example workflow :

Generate 3D conformers of analogs.

Dock into the channel’s voltage-sensing domain.

Rank by binding energy and synthetic feasibility.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Dimethyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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